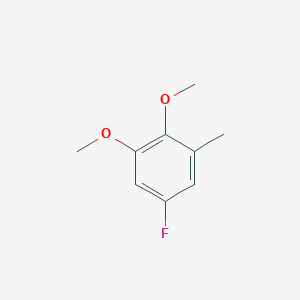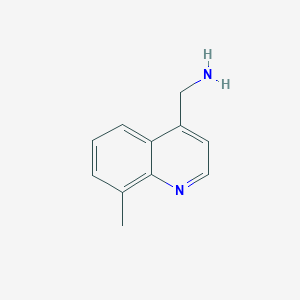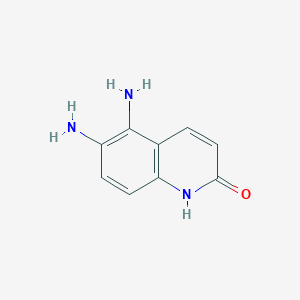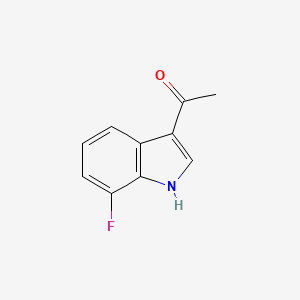![molecular formula C10H19NO B11914914 4-Propyl-1-oxa-4-azaspiro[4.4]nonane CAS No. 74379-49-0](/img/structure/B11914914.png)
4-Propyl-1-oxa-4-azaspiro[4.4]nonane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 4-propyl-1-oxa-4-azaspiro[4.4]nonane est un composé spirocyclique caractérisé par une structure unique où un atome d'azote et un atome d'oxygène sont incorporés dans un système cyclique nonane
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 4-propyl-1-oxa-4-azaspiro[4.4]nonane implique généralement la formation du système cyclique spirocyclique par des réactions de cyclisation. Une méthode courante implique la réaction d'un précurseur approprié, tel qu'une 1,4-dicétone, avec une amine et un alcool en conditions acides ou basiques pour former la structure spirocyclique . Les conditions de réaction nécessitent souvent un contrôle minutieux de la température et du pH pour garantir que le produit souhaité est obtenu avec un rendement et une pureté élevés.
Méthodes de production industrielle
La production industrielle de this compound peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L'utilisation de réacteurs à écoulement continu et de systèmes automatisés peut améliorer l'efficacité et l'évolutivité du processus de production. De plus, la purification du composé peut impliquer des techniques telles que la cristallisation, la distillation ou la chromatographie pour atteindre la qualité souhaitée pour les applications industrielles .
Analyse Des Réactions Chimiques
Types de réactions
Le 4-propyl-1-oxa-4-azaspiro[4.4]nonane peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l'aide d'agents oxydants tels que le peroxyde d'hydrogène ou le permanganate de potassium pour former les dérivés oxo correspondants.
Réduction : Les réactions de réduction peuvent être effectuées à l'aide d'agents réducteurs tels que l'hydrure d'aluminium et de lithium pour convertir les groupes oxo en alcools.
Réactifs et conditions courants
Oxydation : Peroxyde d'hydrogène, permanganate de potassium et autres agents oxydants en conditions acides ou basiques.
Réduction : Hydrure d'aluminium et de lithium, borohydrure de sodium et autres agents réducteurs en conditions anhydres.
Substitution : Nucléophiles tels que les halogénures d'alkyle, les chlorures d'acyle et les amines dans des conditions appropriées.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés oxo, tandis que la réduction peut produire des alcools. Les réactions de substitution peuvent introduire divers groupes fonctionnels, conduisant à une large gamme de dérivés .
Applications de recherche scientifique
Le this compound a plusieurs applications de recherche scientifique :
Chimie médicinale : La structure unique du composé en fait un candidat potentiel pour le développement de médicaments, en particulier comme échafaudage pour la conception de nouveaux produits pharmaceutiques.
Science des matériaux : Sa structure spirocyclique peut conférer des propriétés souhaitables aux matériaux, telles qu'une stabilité et une rigidité accrues, ce qui la rend utile dans le développement de matériaux avancés.
Études biologiques : Le composé peut être utilisé comme une sonde pour étudier les processus et les interactions biologiques, en particulier ceux impliquant des atomes d'azote et d'oxygène.
Mécanisme d'action
Le mécanisme d'action du this compound implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut agir comme un ligand, se liant aux récepteurs ou aux enzymes et modulant leur activité. La structure spirocyclique permet des interactions uniques avec les molécules biologiques, ce qui peut entraîner des effets spécifiques sur les processus cellulaires .
Applications De Recherche Scientifique
4-Propyl-1-oxa-4-azaspiro[4.4]nonane has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as a scaffold for designing new pharmaceuticals.
Materials Science: Its spirocyclic structure can impart desirable properties to materials, such as increased stability and rigidity, making it useful in the development of advanced materials.
Biological Studies: The compound can be used as a probe to study biological processes and interactions, particularly those involving nitrogen and oxygen atoms.
Mécanisme D'action
The mechanism of action of 4-Propyl-1-oxa-4-azaspiro[4.4]nonane involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The spirocyclic structure allows for unique interactions with biological molecules, potentially leading to specific effects on cellular processes .
Comparaison Avec Des Composés Similaires
Composés similaires
1-Oxa-6-azaspiro[4.4]nonane : Similaire en structure mais avec des substituants différents, conduisant à des variations des propriétés chimiques et biologiques.
8-Oxa-2-azaspiro[4.5]décane : Un autre composé spirocyclique avec une taille de cycle et un arrangement d'hétéroatomes différents, conduisant à une réactivité et des applications distinctes.
Unicité
Le 4-propyl-1-oxa-4-azaspiro[4.4]nonane est unique en raison de son arrangement spécifique d'atomes et de la présence d'un groupe propyle, qui peut influencer sa réactivité chimique et ses interactions avec les cibles biologiques. Cette unicité en fait un composé précieux pour la recherche et le développement dans divers domaines scientifiques .
Propriétés
Numéro CAS |
74379-49-0 |
|---|---|
Formule moléculaire |
C10H19NO |
Poids moléculaire |
169.26 g/mol |
Nom IUPAC |
4-propyl-1-oxa-4-azaspiro[4.4]nonane |
InChI |
InChI=1S/C10H19NO/c1-2-7-11-8-9-12-10(11)5-3-4-6-10/h2-9H2,1H3 |
Clé InChI |
CPZDKNUFLREXKM-UHFFFAOYSA-N |
SMILES canonique |
CCCN1CCOC12CCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


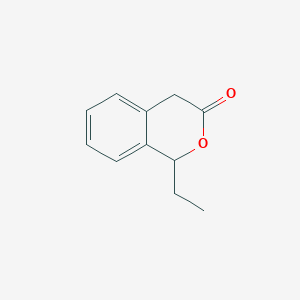

![Methyl [1,3'-biazetidine]-3-carboxylate](/img/structure/B11914842.png)


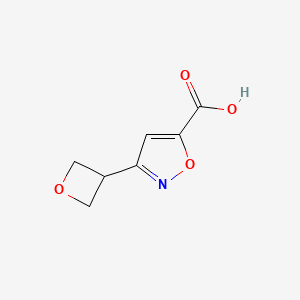
![3-Methyl-1,3-diazaspiro[4.5]decan-4-one](/img/structure/B11914871.png)

![4-Chloro-1H-pyrazolo[4,3-c]pyridin-3-ol](/img/structure/B11914879.png)
